1-Cyclopropylpiperidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is a compound known for its significant applications in the pharmaceutical industry. This compound is characterized by its piperidine and amine functional groups, making it a valuable chiral building block in the synthesis of various drugs. It is commonly used in the development of antiviral and antipsychotic agents due to its high selectivity and potency in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropylamine and piperidine derivatives, followed by hydrochloride salt formation. The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential in developing antiviral and antipsychotic drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit or activate certain pathways, leading to therapeutic effects. For instance, it may interact with neurotransmitter receptors in the brain, modulating their activity and resulting in antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
- ®-3-Piperidinamine Dihydrochloride
- ®-3-Aminopiperidine Dihydrochloride
- Piperidine Derivatives
Comparison: (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more selective and potent in certain biological systems compared to other piperidine derivatives. Its specific stereochemistry also enhances its interaction with molecular targets, making it a valuable compound in drug development .
Eigenschaften
Molekularformel |
C8H17ClN2 |
---|---|
Molekulargewicht |
176.69 g/mol |
IUPAC-Name |
1-cyclopropylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c9-7-2-1-5-10(6-7)8-3-4-8;/h7-8H,1-6,9H2;1H |
InChI-Schlüssel |
AVZYWMQDLDCCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.